2-Chloro-3-fluoropyridine

Overview

Description

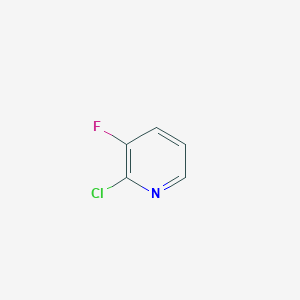

2-Chloro-3-fluoropyridine (CAS 17282-04-1) is a halogenated pyridine derivative with the molecular formula C₅H₃ClFN and a molecular weight of 131.54 g/mol. It is a colorless to light yellow liquid with a boiling point of 80°C at 80 mmHg and a density of 1.323 g/mL at 25°C . Its pKa is approximately -0.05, reflecting weak acidity. The compound is used in pharmaceuticals, agrochemicals, and coordination chemistry due to its dual halogen substituents (Cl and F), which enable diverse reactivity .

Preparation Methods

Halex Reaction with Fluoride Salts

Two-Step Fluorination Process

US5468863A discloses a Halex reaction pathway for synthesizing 2,3-difluoropyridines, adaptable for 2-chloro-3-fluoropyridine. Substituted 2,3-dichloropyridines undergo sequential fluorine substitution using potassium or cesium fluoride in polar aprotic solvents (e.g., dimethylformamide) with phase-transfer catalysts . The first step replaces the 2-chloro group with fluorine, followed by 3-position fluorination.

Hofmann Degradation and Diazotization

Synthesis from 2,5-Dichloro-nicotinamide

CN102532008A outlines a route starting with Hofmann degradation of 2,5-dichloro-nicotinamide using sodium hypobromite or hypochlorite to yield 2,5-dichloro-3-aminopyridine . Subsequent diazotization with fluoroboric acid and sodium nitrite introduces fluorine at the 3-position.

Yield Optimization

The total yield reaches 67.2% under optimized conditions: equimolar sodium hypobromite, 50–80°C reaction temperatures, and ethanol as the solvent . This method avoids expensive 2,3,5-trichloropyridine starting materials, significantly reducing raw material costs.

Comparative Analysis of Methods

Emerging Trends and Industrial Applications

Recent patents emphasize solvent recovery and catalyst reuse to enhance sustainability. For example, CN102584689A highlights tert-butyl nitrite recovery via distillation, reducing waste . Additionally, continuous-flow systems are being explored for diazotization reactions to improve throughput.

Pharmaceutical applications drive demand for high-purity this compound. Methods achieving >98% purity (e.g., CN112159350A’s distillation protocols) are prioritized for active pharmaceutical ingredient (API) synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the substituents attached to it.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-Chloro-3-fluoropyridine serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique combination of functional groups allows it to act as a precursor in multiple synthetic pathways:

- Nucleophilic Substitution : The amine group can act as a nucleophile, leading to the formation of new C-N bonds.

- Functionalization : It can undergo further functionalization to create derivatives with specific biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the development of bioactive compounds targeting specific enzymes or receptors. Its role as an intermediate in synthesizing inhibitors for transforming growth factor-β (TGF-β) and thrombin highlights its importance in drug discovery:

- TGF-β Inhibitors : These compounds are crucial for modulating cellular processes involved in growth and differentiation.

- Thrombin Inhibitors : They play a significant role in anticoagulant therapy, preventing blood clots.

Agrochemicals

The compound is also employed in the production of agrochemicals, where it contributes to the development of herbicides and pesticides. Its reactivity allows for modifications that enhance biological activity against target pests while minimizing environmental impact.

Case Studies

-

Synthesis of TGF-β Inhibitors :

A study published by the American Chemical Society demonstrated the successful synthesis of a series of TGF-β inhibitors utilizing this compound as a key intermediate. The research highlighted its efficiency in modifying existing compounds to enhance their inhibitory activity against TGF-β signaling pathways . -

Development of Anticoagulants :

Research focusing on thrombin inhibitors has shown that derivatives synthesized from this compound exhibit potent anticoagulant properties. These findings are crucial for advancing therapeutic options for patients at risk of thrombotic events .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoropyridine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Halogenated Pyridines

Structural and Physical Properties

Key Observations :

- Electron-withdrawing effects : Fluorine’s electronegativity (-I effect) is stronger than chlorine’s, making this compound more electron-deficient than 2,3-dichloropyridine but less than 2,3-difluoropyridine .

- Steric effects : Bromine in 2-bromo-3-fluoropyridine increases steric bulk compared to chlorine, influencing coordination geometry in metal complexes .

Chemical Reactivity

Nucleophilic substitution :

- The chlorine atom in this compound undergoes substitution with amines or alcohols under Pd-catalyzed conditions, while fluorine remains inert .

- In contrast, 2,3-dichloropyridine allows sequential substitution at both Cl positions, enabling multi-step functionalization .

- Fluorine in 2,3-difluoropyridine is less reactive toward nucleophiles due to stronger C-F bond strength .

Metalation and cross-coupling :

Coordination Chemistry and Magnetic Properties

Copper(II) complexes of this compound exhibit square pyramidal geometries with solvent molecules (e.g., H₂O or MeOH) occupying axial positions. Key comparisons with analogous compounds:

Key Findings :

- Halogen bonding (Cl…Cl or Br…Br) is prominent in dichloro/dibromo analogs but absent in this compound due to fluorine’s smaller size and weaker polarizability .

- Magnetic exchange interactions depend on ligand geometry and substituent effects: this compound complexes show weaker coupling compared to dichloro analogs .

Biological Activity

2-Chloro-3-fluoropyridine is a heterocyclic compound with significant relevance in medicinal chemistry due to its biological activity and utility as an intermediate in the synthesis of various pharmaceuticals. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula : CHClFN

Molecular Weight : 135.53 g/mol

CAS Number : 109-10-0

Boiling Point : Approximately 80 °C (at 80 mmHg)

The compound features a pyridine ring substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively, influencing its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods. One notable approach involves the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under controlled conditions. This method has been reported to yield stable results with a yield exceeding 60% under optimal conditions .

Synthesis Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | 2-Chloro-3-aminopyridine, tert-butyl nitrite, copper fluoride | 0-60 °C, inert gas atmosphere | >60% |

| Method B | Various solvents and temperatures | Optimized for specific reactions | Variable |

Pharmacological Applications

This compound serves as an important intermediate in the synthesis of several pharmaceuticals:

- Antibiotics : It is utilized in the production of enoxacin, a fluoroquinolone antibiotic effective against bacterial infections.

- Cardiovascular Agents : The compound is also involved in synthesizing medications targeting cardiovascular diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Studies indicate that its derivatives exhibit potent activity against specific enzymes associated with bacterial resistance mechanisms.

Case Studies

Research has demonstrated the efficacy of compounds derived from this compound in various therapeutic contexts:

- Study on Antibiotic Efficacy : A comparative study evaluated the antibacterial activity of enoxacin against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth, highlighting the effectiveness of the synthesized compound .

- Cardiovascular Research : Another study focused on derivatives of this compound as potential inhibitors of cardiovascular-related enzymes. The findings suggested that certain modifications to the pyridine structure enhanced inhibitory potency .

Toxicological Profile

While this compound exhibits beneficial pharmacological properties, it also poses certain risks:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-chloro-3-fluoropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogen exchange reactions or direct fluorination of chloropyridine precursors. For example, nucleophilic aromatic substitution using KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C) has been reported . Yield optimization requires careful control of stoichiometry, solvent choice (e.g., cyclohexanol vs. 2-methoxyethanol), and reaction duration (3–14 days). Tributylamine is often used as a base to mitigate side reactions . Purity ≥95% is achievable through vacuum distillation (bp ~80°C, density 1.323 g/cm³) and subsequent HPLC analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR (δ ~-120 ppm) and NMR distinguish fluorine and chlorine substituents on the pyridine ring .

- Mass Spectrometry : Molecular ion peak at m/z 131.54 (CHClFN) confirms molecular weight .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile impurities .

- X-ray Diffraction : Single-crystal analysis resolves regiochemistry, though limited data exists for this compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact (acute toxicity: Oral LD Category 4) .

- Ventilation : Use fume hoods due to volatility (flash point 63°C) and potential release of toxic fumes (e.g., HCl, HF) during decomposition .

- Storage : Keep in sealed containers under inert gas (N) at room temperature, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for applications in coordination chemistry?

- Methodological Answer : The chloro and fluoro substituents enable site-specific metal coordination. For example, copper(II) complexes form via ligand exchange, where Cl acts as a leaving group. Structural analysis (XRD, SQUID magnetometry) reveals that halogen positioning influences magnetic behavior (e.g., antiferromagnetic coupling in bis-ligand Cu(II) complexes) . Optimize reaction conditions using anhydrous solvents (e.g., THF) and stoichiometric metal salts (e.g., CuCl) under nitrogen .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura couplings to predict activation barriers. Focus on electron-withdrawing effects of Cl/F on the pyridine ring’s π-system .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, ethanol) to optimize reaction kinetics .

- Regioselectivity Maps : Use Hammett σ constants (Cl: +0.23, F: +0.06) to forecast nucleophilic/electrophilic attack sites .

Q. How do contradictory data on halogenated pyridine stability under acidic conditions inform experimental design?

- Methodological Answer : Discrepancies in decomposition rates (e.g., HCl vs. HF elimination) suggest pH-dependent pathways. Design stability assays using:

- pH Titration : Monitor degradation via NMR in buffered solutions (pH 1–14) .

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–80°C) and track byproducts (e.g., pyridone derivatives) via LC-MS .

- Controlled Hydrolysis : Compare reactivity in protic (HO) vs. aprotic (DMF) solvents to isolate mechanistic pathways .

Q. What strategies resolve low yields in amination reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/Xantphos or Buchwald-Hartwig catalysts for C–N bond formation. Adjust ligand steric bulk to mitigate dehalogenation side reactions .

- Solvent Optimization : Use high-boiling solvents (e.g., toluene, 2-methoxyethanol) to prolong reaction time without decomposition .

- Microwave Assistance : Reduce reaction time (minutes vs. days) and improve efficiency via controlled dielectric heating .

Q. Contradictions and Limitations

- Synthetic Reproducibility : Discrepancies in reported yields (e.g., 60–85%) may stem from trace moisture or impurity profiles . Always pre-dry solvents and validate starting material purity via NMR.

- Safety Data Gaps : While acute toxicity is documented, chronic exposure risks (e.g., bioaccumulation) remain understudied. Prioritize glovebox use for prolonged handling .

Properties

IUPAC Name |

2-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAZIMBLBHOVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382298 | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-04-1 | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.